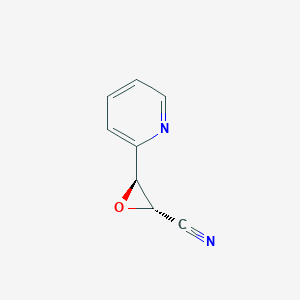
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid is a compound with a chemical formula of C8H8N2O3. It is also known as 2-hydroxyimino-3-pyridinecarboxylic acid or simply HPCA. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid are related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid in lab experiments include its ability to inhibit acetylcholinesterase and its antioxidant properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid can be achieved through various methods. One such method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound.
Scientific Research Applications
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of Alzheimer's disease. Research has shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
properties
CAS RN |
105997-36-2 |
|---|---|
Product Name |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6- |
InChI Key |
HXQUIONKMXRBQC-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/O)/C(=O)O |
SMILES |
C1=CC(=CN=C1)C(=NO)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)C(=O)O |
synonyms |
3-Pyridineaceticacid,alpha-(hydroxyimino)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





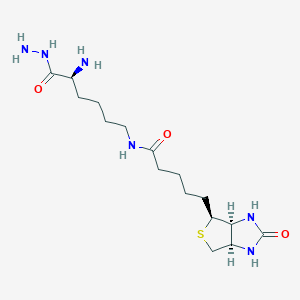
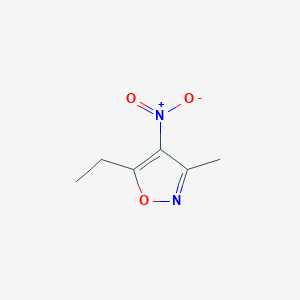
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
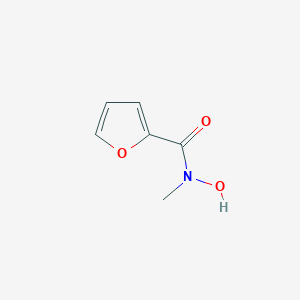
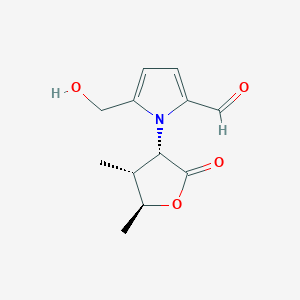
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)


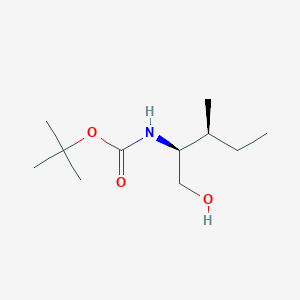

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
